2-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenoxy group and a thiazolyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This can be achieved by reacting 2,4-dichlorophenol with an appropriate acylating agent under basic conditions.
Thiazole formation: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone.
Coupling reaction: The final step involves coupling the dichlorophenoxy intermediate with the thiazole derivative under appropriate conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A herbicide known for its plant growth-regulating properties.
N-(4-methyl-1,3-thiazol-2-yl)acetamide: A compound with potential biological activity.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is unique due to the combination of the dichlorophenoxy and thiazolyl groups, which may impart specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C12H10Cl2N2O2S |
---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-7-6-19-12(15-7)16-11(17)5-18-10-3-2-8(13)4-9(10)14/h2-4,6H,5H2,1H3,(H,15,16,17) |
InChI Key |
YEIDLLICUFXJEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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